molecular formula C10H15N3 B1481480 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine CAS No. 2097979-10-5

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine

Cat. No.: B1481480
CAS No.: 2097979-10-5
M. Wt: 177.25 g/mol
InChI Key: JQXCBENFJJIJRM-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine is a compound that features a pyridine ring substituted with an aminoethyl group and a cyclopropyl group

Scientific Research Applications

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating neurotransmission . The nature of these interactions includes binding to the receptor sites, leading to changes in receptor conformation and activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect dopamine signaling pathways, which play a crucial role in regulating mood, motivation, and reward . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as dopamine receptors, and modulates their activity. This binding can result in either inhibition or activation of the receptors, depending on the context . Additionally, this compound may influence enzyme activity, leading to changes in metabolic pathways and cellular functions. It also affects gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be targeted to specific compartments or organelles within the cell, such as the plasma membrane, cytoplasm, or nucleus . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-(2-aminoethyl)pyridin-2-amine: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-cyclopropylpyridin-2-amine: Lacks the aminoethyl group, which may influence its reactivity and applications.

Uniqueness

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine is unique due to the presence of both the aminoethyl and cyclopropyl groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-7-6-8-2-1-3-10(12-8)13-9-4-5-9/h1-3,9H,4-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXCBENFJJIJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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